molecular formula C26H22N2O4 B2453126 Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate CAS No. 1114647-63-0

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate

Cat. No.: B2453126
CAS No.: 1114647-63-0
M. Wt: 426.472
InChI Key: MPAGEHHUKWYYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is a complex organic compound with a unique structure that combines quinoline, phenyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylquinoline-6-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-anilino-2-oxoethoxy in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as amines or thiols can replace the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the anilino group.

Scientific Research Applications

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-anilino-2-oxoethoxy)benzoate
  • 4-(2-Anilino-2-oxoethoxy)-N-cyclohexylbenzamide
  • Ethyl 2-(2-anilino-2-oxoethoxy)benzoate

Uniqueness

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinoline core followed by functionalization at specific positions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 5f, was shown to inhibit tubulin polymerization with an IC50 value of 0.99 μM, leading to cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis in cancer cells .

Table 1: Biological Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
5fA549 (lung cancer)0.99Tubulin inhibition
Compound 16Caco-2 (colon cancer)13PI3Kα inhibition
Compound 16HCT-116 (colon cancer)240.2PI3Kα inhibition

These findings indicate that this compound may share similar mechanisms, particularly in targeting critical pathways involved in tumor growth.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. For example, research indicates that quinoline derivatives can inhibit key kinases such as AURKA, FLT3, and MEK, which are involved in cell proliferation and survival pathways . The inhibition of these kinases can lead to reduced viability in cancer cell lines, suggesting a potential therapeutic application.

Case Studies

Several case studies have illustrated the effectiveness of quinoline derivatives in preclinical settings:

  • Inhibition of PI3K Pathway : A study investigating the effects of quinoline derivatives on human colon cancer cell lines found that certain compounds significantly inhibited the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers . This pathway plays a crucial role in regulating cell growth and survival.
  • Selectivity Towards Cancer Cells : Another study highlighted that amidic derivatives of quinolines exhibited lower toxicity towards non-tumoral cells compared to their cytotoxic effects on cancer cells . This selectivity is essential for developing effective anticancer therapies with minimal side effects.

Properties

IUPAC Name

ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGEHHUKWYYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.